2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a dimethoxyphenyl group, and a methylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the oxazole ring, often using palladium-catalyzed cross-coupling reactions.
Addition of the Methylphenylmethylamino Group: This step can be accomplished through nucleophilic substitution reactions, where the amino group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxyphenethyl alcohol
Uniqueness
2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H21N3O3/c1-15-4-6-17(7-5-15)14-24-22-18(13-23)25-21(28-22)11-9-16-8-10-19(26-2)20(12-16)27-3/h4-12,24H,14H2,1-3H3/b11-9+ |
InChI Key |
MHCJYEWBDPDPOF-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N |
Origin of Product |
United States |
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